molecular formula C9H13FN2O B6632375 6-fluoro-N-(1-methoxypropan-2-yl)pyridin-3-amine

6-fluoro-N-(1-methoxypropan-2-yl)pyridin-3-amine

Cat. No. B6632375
M. Wt: 184.21 g/mol
InChI Key: XKJXCFFVEKFUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-N-(1-methoxypropan-2-yl)pyridin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

There are various scientific research applications for 6-fluoro-N-(1-methoxypropan-2-yl)pyridin-3-amine. One of the primary applications is in the development of new drugs. This compound has been studied for its potential use as an anticancer agent, with promising results in preclinical studies. Additionally, it has been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 6-fluoro-N-(1-methoxypropan-2-yl)pyridin-3-amine is not fully understood. However, it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, in cancer cells, this compound has been shown to inhibit the activity of specific enzymes that are involved in cell growth and division, leading to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-fluoro-N-(1-methoxypropan-2-yl)pyridin-3-amine have been studied extensively in preclinical models. In cancer cells, this compound has been shown to induce cell death and inhibit tumor growth. Additionally, it has been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-fluoro-N-(1-methoxypropan-2-yl)pyridin-3-amine in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these specific targets without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity, which requires careful dose optimization and safety considerations.

Future Directions

There are several future directions for research on 6-fluoro-N-(1-methoxypropan-2-yl)pyridin-3-amine. One direction is to further study its potential as an anticancer agent and develop new drug formulations for clinical trials. Additionally, research on its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, is ongoing. Finally, further studies are needed to understand the mechanism of action of this compound and its potential for use in other disease areas.
Conclusion
In conclusion, 6-fluoro-N-(1-methoxypropan-2-yl)pyridin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for use in the development of new drugs and treatments for various diseases.

Synthesis Methods

The synthesis of 6-fluoro-N-(1-methoxypropan-2-yl)pyridin-3-amine involves a series of chemical reactions. The starting material for the synthesis is 6-fluoropyridin-3-amine, which is reacted with 2-bromo-1-methoxypropane in the presence of a base to form the intermediate product, 6-fluoro-N-(2-bromo-1-methoxypropan-2-yl)pyridin-3-amine. The intermediate product is then reacted with a reducing agent to form the final product, 6-fluoro-N-(1-methoxypropan-2-yl)pyridin-3-amine.

properties

IUPAC Name

6-fluoro-N-(1-methoxypropan-2-yl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O/c1-7(6-13-2)12-8-3-4-9(10)11-5-8/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJXCFFVEKFUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC1=CN=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-N-(1-methoxypropan-2-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.